Cas no 264281-45-0 (2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene)

2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene structure
264281-45-0 structure
Product Name:2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene
CAS-nummer:264281-45-0
MF:C52H76Br2
MW:860.9679
CID:2102684
PubChem ID:329762782
Update Time:2025-06-13

2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene Chemische en fysische eigenschappen

Naam en identificatie

    • 2,8-dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene
    • 2,8-dibromo-6,6,12,12-tetraoctylindeno[1,2-b]fluorene
    • HDXRVXNYEDMCJJ-UHFFFAOYSA-N
    • SCHEMBL5021736
    • 264281-45-0
    • 2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene
    • DB-211431
    • F75317
    • 2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene, 95%
    • DTXSID10729639
    • 2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene
    • MDL: MFCD16621401
    • Inchi: 1S/C52H76Br2/c1-5-9-13-17-21-25-33-51(34-26-22-18-14-10-6-2)47-37-41(53)29-31-43(47)45-40-50-46(39-49(45)51)44-32-30-42(54)38-48(44)52(50,35-27-23-19-15-11-7-3)36-28-24-20-16-12-8-4/h29-32,37-40H,5-28,33-36H2,1-4H3
    • InChI-sleutel: HDXRVXNYEDMCJJ-UHFFFAOYSA-N
    • LACHT: BrC1C([H])=C([H])C2=C(C=1[H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C1C([H])=C3C4C([H])=C([H])C(=C([H])C=4C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C3=C([H])C=12)Br

Berekende eigenschappen

  • Exacte massa: 860.42933g/mol
  • Monoisotopische massa: 858.43138g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 54
  • Aantal draaibare bindingen: 28
  • Complexiteit: 879
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 0
  • XLogP3: 23.5

Experimentele eigenschappen

  • Smeltpunt: 84-88 °C

2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3

2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene Prijsmeer >>

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